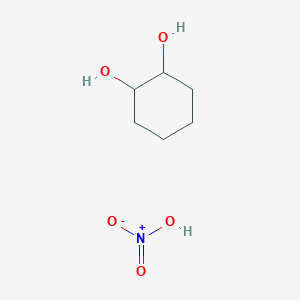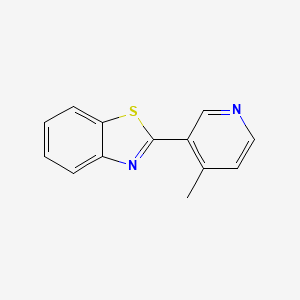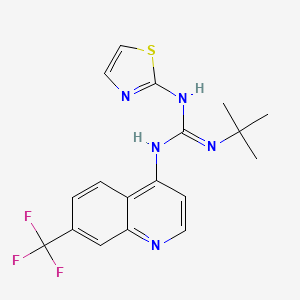![molecular formula C12H14O B14456893 Benzene, [[(1-methyl-3-butynyl)oxy]methyl]- CAS No. 75405-49-1](/img/structure/B14456893.png)
Benzene, [[(1-methyl-3-butynyl)oxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [[(1-methyl-3-butynyl)oxy]methyl]- is an organic compound with the molecular formula C11H12O It is a derivative of benzene, where a [[(1-methyl-3-butynyl)oxy]methyl] group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(1-methyl-3-butynyl)oxy]methyl]- typically involves the reaction of benzyl alcohol with 1-methyl-3-butyn-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [[(1-methyl-3-butynyl)oxy]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH) can be employed.
Substitution: Reagents such as bromine (Br) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or ethylbenzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, [[(1-methyl-3-butynyl)oxy]methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Benzene, [[(1-methyl-3-butynyl)oxy]methyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, (1-methyl-3-butenyl)-: This compound has a similar structure but with a butenyl group instead of a butynyl group.
Benzene, 1-butynyl-: Another related compound with a butynyl group directly attached to the benzene ring.
Benzene, 1-butyl-3-methyl-: This compound has a butyl group and a methyl group attached to the benzene ring.
Uniqueness
Benzene, [[(1-methyl-3-butynyl)oxy]methyl]- is unique due to the presence of the [[(1-methyl-3-butynyl)oxy]methyl] group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
75405-49-1 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
pent-4-yn-2-yloxymethylbenzene |
InChI |
InChI=1S/C12H14O/c1-3-7-11(2)13-10-12-8-5-4-6-9-12/h1,4-6,8-9,11H,7,10H2,2H3 |
Clave InChI |
UKSXFTBAIZKREV-UHFFFAOYSA-N |
SMILES canónico |
CC(CC#C)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


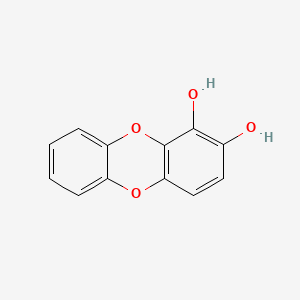
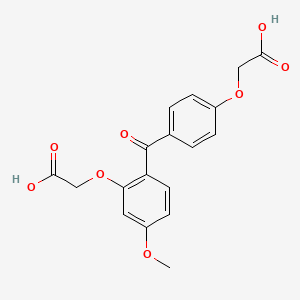
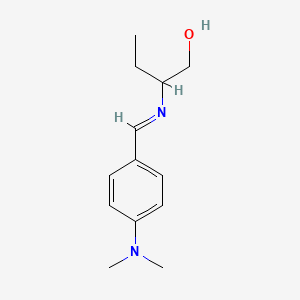
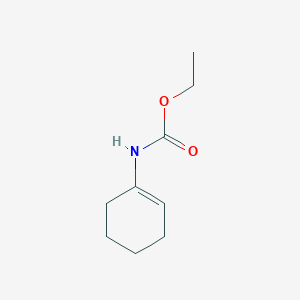

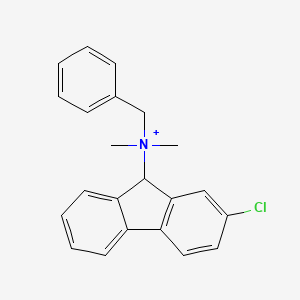
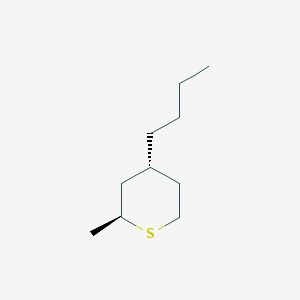
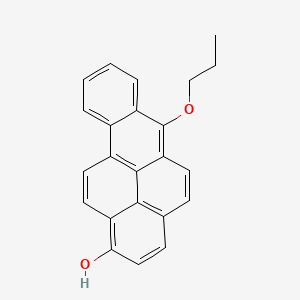
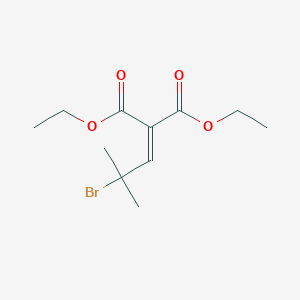
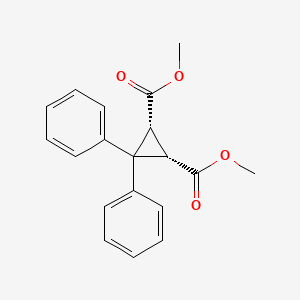
![4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo-](/img/structure/B14456886.png)
